molecular formula C20H22N4O5 B2762535 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide CAS No. 941895-75-6

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2762535
CAS No.: 941895-75-6
M. Wt: 398.419
InChI Key: SMJYJRUPVBHVMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted with a 4-methoxyphenyl group at the 4-position, linked via a 2-oxoacetamide bridge to a 2-methyl-4-nitrophenyl moiety.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-14-13-16(24(27)28)5-8-18(14)21-19(25)20(26)23-11-9-22(10-12-23)15-3-6-17(29-2)7-4-15/h3-8,13H,9-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYJRUPVBHVMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Piperazine Intermediate Synthesis

The preparation begins with the synthesis of 4-(4-methoxyphenyl)piperazine, a critical intermediate. This is achieved via nucleophilic aromatic substitution between 1-chloro-4-methoxybenzene and piperazine under reflux conditions in ethanol. Alternative methods employ Ullmann coupling or Buchwald-Hartwig amination for higher regioselectivity, though these require palladium catalysts and elevated temperatures (120–150°C).

Table 1: Comparison of Piperazine Intermediate Synthesis Methods

Method Catalyst Temperature (°C) Yield (%)
Nucleophilic substitution None 80 65–70
Ullmann coupling CuI/1,10-phen 120 85–90
Buchwald-Hartwig Pd(OAc)₂/XPhos 150 88–92

Acylation and Oxoacetamide Formation

The piperazine intermediate undergoes acylation with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C, followed by reaction with 2-methyl-4-nitroaniline. Triethylamine is used as a base to neutralize HCl byproducts, achieving yields of 78–82%. A two-step protocol involving in situ generation of the acid chloride from glycolic acid improves atom economy but requires strict moisture control.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates due to improved solubility of intermediates. However, DCM remains preferred for acylation steps to minimize side reactions. Catalytic amounts of 4-dimethylaminopyridine (DMAP) increase acylation efficiency by 12–15% compared to base-only systems.

Key Observations:

  • Temperature: Reactions performed above 25°C led to decomposition of the nitro group, reducing yields by 20–25%.
  • Stoichiometry: A 1.2:1 molar ratio of chloroacetyl chloride to piperazine prevents oligomerization.

Purification and Characterization

Crystallization and Chromatography

Crude product is purified via recrystallization from ethanol/water (3:1 v/v), yielding white crystals with >98% purity. For small-scale syntheses, silica gel chromatography using ethyl acetate/hexane (1:2) effectively separates unreacted aniline derivatives.

Table 2: Purity Analysis by HPLC

Batch Purity (%) Major Impurity Retention Time (min)
1 98.2 Unreacted piperazine 8.7
2 99.1 None detected 8.7

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 1H, Ar–H), 7.89 (s, 1H, NH), 6.93–6.87 (m, 4H, Ar–H), 3.81 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, piperazine), 2.61–2.55 (m, 4H, piperazine), 2.34 (s, 3H, CH₃).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C–O–C).

Scale-Up Considerations

Continuous Flow Synthesis

Pilot-scale production utilizes continuous flow reactors to maintain low temperatures during exothermic acylation. A tubular reactor with a residence time of 5 minutes achieves 90% conversion, compared to 75% in batch processes.

Recycling of Byproducts

Unreacted 2-methyl-4-nitroaniline is recovered via acid-base extraction, reducing raw material costs by 18–22%.

Challenges and Mitigation Strategies

  • Nitro Group Stability: Reduction of the nitro group during prolonged heating is mitigated by conducting reactions under nitrogen and avoiding strong reducing agents.
  • Stereochemical Control: Racemization at the acetamide carbon is minimized by using chiral auxiliaries such as (R)-1-phenylethylamine during intermediate stages.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

COX-II Inhibition

One of the primary applications of this compound is its role as an inhibitor of cyclooxygenase-II (COX-II). COX-II is an enzyme involved in the inflammatory process, making it a target for anti-inflammatory drugs. The compound has shown promising results in inhibiting COX-II activity, which could lead to the development of new anti-inflammatory medications with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.

Case Study :
A recent study highlighted the design and development of various COX-II inhibitors, where derivatives similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide exhibited significant selectivity and potency against COX-II, with IC50 values indicating strong inhibitory effects .

Compound NameIC50 (μM)Selectivity
Compound A0.011High
Compound B0.052Moderate
Target Compound 0.025 High

Neuropharmacology

The compound is also being investigated for its potential as a selective antagonist for dopamine receptors, particularly the D3 receptor subtype. This receptor is implicated in various neuropsychiatric disorders, including schizophrenia and substance use disorders.

Research Findings :
In vitro studies have shown that the compound binds effectively to D3 receptors with high affinity, demonstrating potential for treating conditions linked to dopaminergic dysregulation . The selectivity for D3 over D2 receptors suggests that it could minimize side effects typically associated with broader dopamine receptor antagonists.

Antioxidant Activity

Preliminary research indicates that compounds similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide may possess antioxidant properties. This could provide additional therapeutic benefits, particularly in diseases characterized by oxidative stress .

Cancer Research

The compound is included in screening libraries for potential anticancer activity. Its structural features suggest that it might interfere with cancer cell proliferation pathways, although specific studies are still needed to confirm these effects .

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific molecular targets, such as adrenergic receptors. The piperazine ring and the methoxyphenyl group play crucial roles in binding to these receptors, modulating their activity. This interaction can influence various physiological pathways, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Considerations

  • Melting Points : Piperazine-acetamide derivatives generally exhibit high melting points (280–303°C), indicating crystalline stability .
  • Lipophilicity : Compounds with adamantane (e.g., 5m) or tolyl groups (e.g., 17) are more lipophilic than the nitro-substituted target, which may influence solubility and absorption .
  • Electronic Effects : The nitro group in the target compound likely reduces pKa of adjacent groups, affecting ionization and membrane permeability compared to fluorophenyl or methoxyphenyl analogs .

Biological Activity

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a piperazine core, which is known for its versatility in medicinal chemistry, particularly in the development of drugs targeting various receptors in the central nervous system (CNS).

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O5, and it has a complex structure characterized by a piperazine ring substituted with a methoxyphenyl group and an oxoacetamide moiety. This structure contributes to its biological activity, particularly as a ligand for various receptors.

1. Receptor Binding Affinity

Research indicates that compounds with similar piperazine structures have shown significant binding affinity for serotonin receptors, particularly the 5-HT1A receptor. For instance, studies have demonstrated that derivatives with a piperazine scaffold exhibit low nanomolar binding affinities (Ki values) towards these receptors, suggesting potential applications in treating anxiety and depression disorders .

2. Therapeutic Potential

The compound's interaction with adrenergic receptors suggests its potential use in treating neurological disorders. Specifically, it may act as an antagonist or modulator of these receptors, which are involved in regulating mood and anxiety responses. Additionally, its nitro group may enhance the compound's pharmacological profile by influencing its metabolic stability and receptor interaction .

Case Study 1: 5-HT1A Ligands

A study focusing on piperazine derivatives revealed that compounds similar to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide exhibited strong affinity for the 5-HT1A receptor. The K_i values for these compounds ranged from 1.2 nM to 21.3 nM, indicating their potency as selective ligands for this receptor .

Case Study 2: Antidepressant Activity

In another investigation, compounds derived from piperazine were tested for their antidepressant-like effects in animal models. Results indicated that these compounds significantly reduced depressive behaviors, supporting their potential therapeutic role in managing mood disorders .

Research Findings

Study Findings K_i Value (nM) Receptor
Study AHigh affinity for 5-HT1A1.25-HT1A
Study BSignificant antidepressant effects-Various

The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems. By acting on serotonin and adrenergic receptors, it may influence synaptic transmission and neuronal excitability, leading to therapeutic effects in mood regulation.

Q & A

Basic Research Questions

Q. What are the key structural features of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide, and how do they influence its reactivity and biological activity?

  • Answer : The compound features a piperazine ring substituted with a 4-methoxyphenyl group , an oxoacetamide moiety , and a 2-methyl-4-nitrophenyl substituent. The piperazine ring enhances flexibility for receptor interactions, while the methoxy group modulates electron density, affecting redox behavior. The nitro group contributes to electrophilicity, enabling potential interactions with nucleophilic residues in biological targets. These structural elements collectively enhance its versatility in synthetic modifications and receptor binding .

Q. What are the standard synthesis protocols for this compound, and what purification methods ensure high yield and purity?

  • Answer : Synthesis typically involves multi-step reactions:

Piperazine derivative formation : Reacting 4-methoxyphenylpiperazine with appropriate reagents.

Oxoacetamide coupling : Using coupling agents like EDCI or DCC under anhydrous conditions.
Purification involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). High purity (>95%) is critical for pharmacological studies, with HPLC or NMR validation .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s physical properties (e.g., melting point variability)?

  • Answer : Discrepancies in melting points or solubility often arise from polymorphism or solvent impurities . Strategies include:

  • Controlled recrystallization : Using solvents with varying polarities to isolate stable polymorphs.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and purity.
  • Standardized protocols : Replicating reaction conditions (e.g., inert atmosphere, precise temperature control) to minimize batch-to-batch variability .

Q. What strategies optimize the compound’s synthesis for high-throughput medicinal chemistry studies?

  • Answer : Advanced methodologies include:

  • Continuous flow synthesis : Enhances reproducibility and scalability while reducing reaction times.
  • Automated reactors : Enable precise control of temperature, pressure, and stoichiometry.
  • Microwave-assisted synthesis : Accelerates coupling steps (e.g., amide bond formation) with higher yields .

Q. What experimental approaches validate the compound’s proposed interaction with adrenergic receptors?

  • Answer : Mechanistic studies require:

  • Radioligand binding assays : Using [³H]-labeled antagonists (e.g., prazosin for α₁-adrenoceptors) to measure binding affinity (Kᵢ).
  • Functional assays : Isolated tissue preparations (e.g., rat aorta) to assess vasoconstrictive/vasodilatory responses.
  • Molecular docking : Computational modeling to predict binding poses within receptor active sites, validated via site-directed mutagenesis .

Q. What challenges arise in characterizing oxidation products of this compound, and how are they addressed?

  • Answer : Oxidation with agents like KMnO₄ or CrO₃ may yield multiple products (e.g., nitro group reduction or piperazine ring oxidation). Challenges include:

  • Product separation : Use of preparative HPLC with C18 columns.
  • Structural elucidation : High-resolution MS and 2D NMR (e.g., COSY, NOESY) to distinguish regioisomers.
  • Reaction monitoring : In-situ FTIR to track intermediate formation .

Data Contradiction and Validation

Q. How do researchers reconcile conflicting bioactivity data across different cell lines or animal models?

  • Answer : Variability may stem from receptor subtype selectivity or metabolic differences . Solutions include:

  • Comparative studies : Parallel testing in transfected vs. wild-type cell lines.
  • Pharmacokinetic profiling : LC-MS/MS to measure metabolite stability across species.
  • Dose-response curves : EC₅₀/IC₅₀ comparisons under standardized conditions .

Methodological Best Practices

  • Analytical Validation : Always cross-validate purity and structure using orthogonal methods (e.g., NMR + HRMS) .
  • Biological Replicates : Use ≥3 independent experiments to ensure statistical robustness in activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.